![molecular formula C15H23ClN4 B14594497 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61098-28-0](/img/structure/B14594497.png)
5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biology, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used in bioimaging to study cellular processes and interactions .
Medicine: In medicine, this compound is investigated for its potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials. Its stability and tunable properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby exerting its antitumor effects .
類似化合物との比較
Pyrazolo[1,5-A]pyrimidine: This compound shares the same core structure but may have different substituents, leading to variations in properties and applications.
5-Aminopyrazoles: These compounds are precursors in the synthesis of pyrazolo[1,5-A]pyrimidines and have their own unique properties and applications.
Uniqueness: 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct photophysical and biological properties.
特性
CAS番号 |
61098-28-0 |
|---|---|
分子式 |
C15H23ClN4 |
分子量 |
294.82 g/mol |
IUPAC名 |
5-chloro-6-methyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H23ClN4/c1-3-4-5-6-7-8-10-17-15-12(2)14(16)19-13-9-11-18-20(13)15/h9,11,17H,3-8,10H2,1-2H3 |
InChIキー |
ABNDOOFHXBQNBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=C(C(=NC2=CC=NN21)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


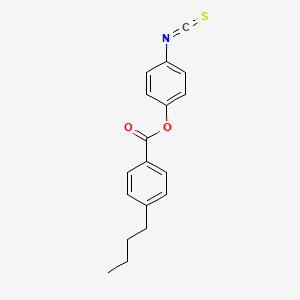
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
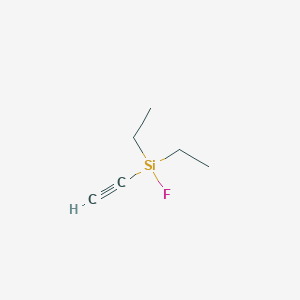
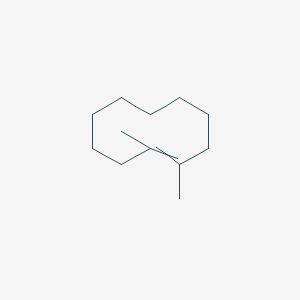
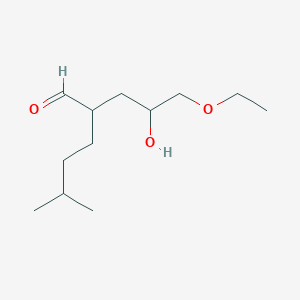
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

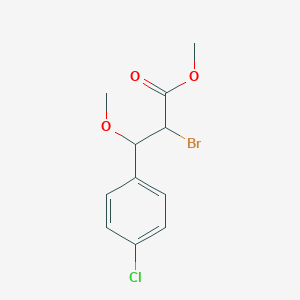

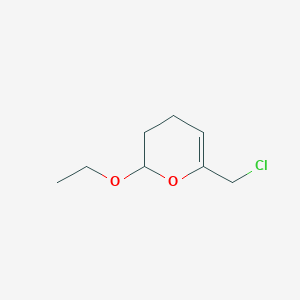
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
